![molecular formula C6H5Cl2NO2S B1455549 2-Chloro-6-methylpyridine-3-sulfonyl chloride CAS No. 1208081-60-0](/img/structure/B1455549.png)
2-Chloro-6-methylpyridine-3-sulfonyl chloride
Overview
Description
2-Chloro-6-methylpyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H5Cl2NO2S and its molecular weight is 226.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Chloro-6-methylpyridine-3-sulfonyl chloride is an organic compound known for its unique structural features that contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential enzyme inhibition and antimicrobial properties. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 202.64 g/mol. It consists of:
- A chlorine atom at the 2-position,
- A methyl group at the 6-position,
- A sulfonyl chloride group at the 3-position.
These structural components contribute to its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl chloride group can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. The chlorine and methyl groups enhance the compound's lipophilicity, facilitating better penetration through cell membranes to reach intracellular targets .
Enzyme Inhibition
Research indicates that compounds containing sulfonyl groups often exhibit enzyme inhibitory properties. The mechanism typically involves binding to the enzyme's active site, preventing substrate access. For instance, studies have shown that similar compounds can inhibit various enzymes, including those involved in cancer cell proliferation .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits bactericidal activity against several bacterial strains. The sulfonamide group is particularly noted for its role in antimicrobial action by interfering with bacterial folic acid synthesis .
Case Studies and Research Findings
- Inhibitory Effects on Cancer Cell Lines : A study evaluated the compound's effects on cancer cell lines, revealing significant inhibition of cell growth at certain concentrations. The IC50 values indicated effective dose-response relationships, suggesting potential use in cancer therapeutics .
- Antimicrobial Screening : In a comparative study involving various sulfonamide derivatives, this compound demonstrated superior antibacterial activity compared to standard antibiotics, highlighting its potential as a novel antibacterial agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds showed that modifications to the chlorine and methyl groups significantly affect biological activity. This has implications for designing more potent derivatives tailored for specific therapeutic targets .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cancer Cell Growth Inhibition |
---|---|---|---|
This compound | High | Yes | Significant |
2-Chloro-6-methylpyridine | Moderate | No | Minimal |
2-Chloro-3-pyridinesulfonamide | Low | Yes | Moderate |
Scientific Research Applications
Applications in Scientific Research
1. Organic Synthesis
- Intermediate in Sulfonamide Synthesis : 2-Chloro-6-methylpyridine-3-sulfonyl chloride serves as an essential intermediate for synthesizing sulfonamides, which are important in medicinal chemistry for developing antibacterial agents.
- Versatile Reagent : The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, making it valuable in constructing complex organic molecules.
2. Biological Research
- Enzyme Inhibition Studies : This compound is investigated for its potential as an enzyme inhibitor. The sulfonamide moiety can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
- Antimicrobial Properties : Research has explored its effectiveness against various microbial strains, contributing to the development of new antimicrobial agents.
3. Pharmaceutical Industry
- Drug Development : The compound is utilized in pharmaceutical formulations as a building block for synthesizing novel drugs with improved efficacy and reduced side effects. Its role in drug discovery highlights its significance in addressing various health challenges.
Case Studies
Case Study 1: Synthesis of Antibacterial Agents
In a recent study, researchers synthesized a series of sulfonamide derivatives using this compound as a key intermediate. The resulting compounds demonstrated significant antibacterial activity against resistant strains of bacteria, showcasing the compound's utility in drug development.
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the enzyme inhibition properties of derivatives synthesized from this compound. The research identified specific interactions between the sulfonamide group and target enzymes, providing insights into designing more effective inhibitors for therapeutic applications.
Properties
IUPAC Name |
2-chloro-6-methylpyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQBLBYYFLUHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-60-0 | |
Record name | 2-chloro-6-methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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